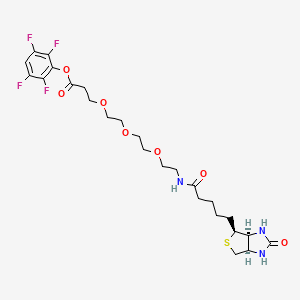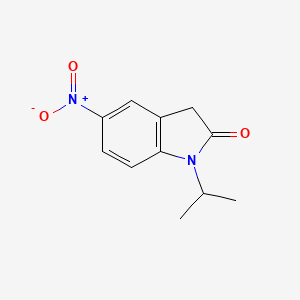
S-butyl oxo-phenyl-thioacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-butyl oxo-phenyl-thioacetate: is an organosulfur compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions:
Thioesterification: One common method for preparing S-butyl oxo-phenyl-thioacetate involves the thioesterification of butyl thiol with phenyl oxoacetate. This reaction typically requires a catalyst such as triethylamine and is carried out under an inert atmosphere to prevent oxidation.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a butyl halide with phenyl thioacetate in the presence of a base like potassium carbonate. This reaction is often performed in an organic solvent such as dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-butyl oxo-phenyl-thioacetate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield thiols and alcohols. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioester group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, triethylamine.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Corresponding substituted thioesters
Scientific Research Applications
Chemistry:
Organic Synthesis: S-butyl oxo-phenyl-thioacetate is used as a building block in the synthesis of more complex organosulfur compounds.
Catalysis: It serves as a precursor in the preparation of catalysts for various organic reactions.
Biology and Medicine:
Enzyme Studies: The compound is used to study the activity of enzymes such as esterases and thioesterases.
Drug Development: It is investigated for its potential as a prodrug, where the thioester linkage can be cleaved to release active pharmaceutical ingredients.
Industry:
Polymer Production: this compound is used in the production of sulfur-containing polymers with unique mechanical and thermal properties.
Agriculture: It is explored as a potential pesticide or herbicide due to its reactivity with biological thiols .
Mechanism of Action
Mechanism: The mechanism of action of S-butyl oxo-phenyl-thioacetate involves the cleavage of the thioester bond, which releases the butyl and phenyl oxoacetate moieties. This cleavage can be catalyzed by enzymes such as esterases or by chemical reagents.
Molecular Targets and Pathways:
Enzymatic Cleavage: Esterases and thioesterases target the thioester bond, leading to the release of active compounds.
Chemical Pathways: The compound can undergo nucleophilic attack by biological thiols, leading to the formation of thiol adducts and subsequent biological effects
Comparison with Similar Compounds
S-phenyl thioacetate: Similar structure but lacks the butyl group.
S-tert-butyl thioacetate: Contains a tert-butyl group instead of a butyl group.
Ethyl thioacetate: Contains an ethyl group instead of a butyl group.
Uniqueness: Its combination of properties makes it suitable for specific synthetic and industrial applications that similar compounds may not fulfill .
Properties
Molecular Formula |
C12H14O2S |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
S-butyl 2-oxo-2-phenylethanethioate |
InChI |
InChI=1S/C12H14O2S/c1-2-3-9-15-12(14)11(13)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 |
InChI Key |
CGUXRJHGMPOTRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(=O)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




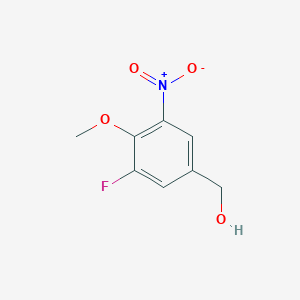
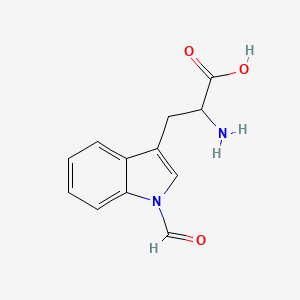
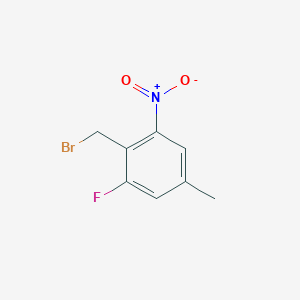

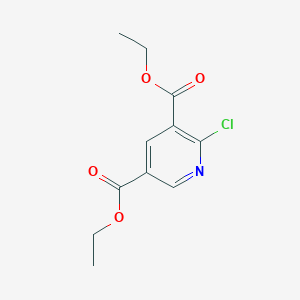
![2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(cyclohexylmethyl)acetamide](/img/structure/B15204103.png)
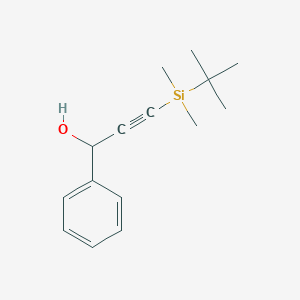
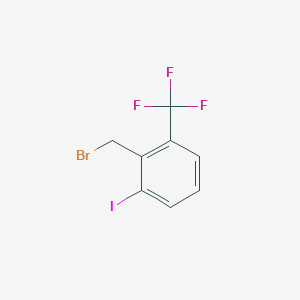
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15204119.png)
![N-(2-Ethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)acetamide](/img/structure/B15204122.png)
